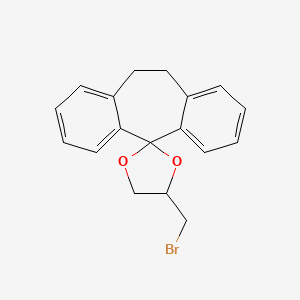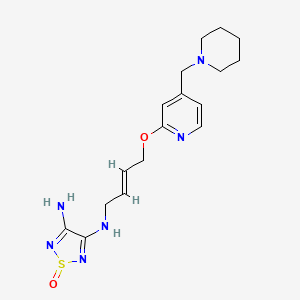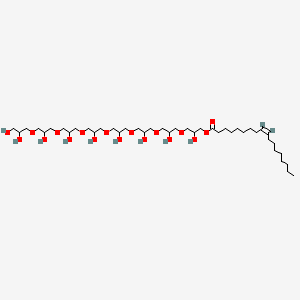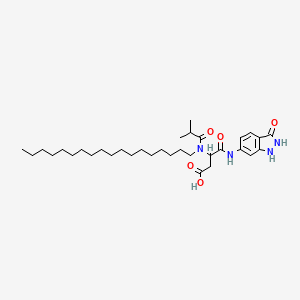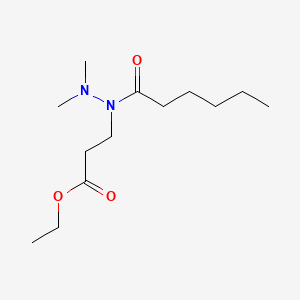
Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is a specialized organic compound with a unique structure that combines hexanoic acid with an ethoxy-oxopropyl group and a dimethylhydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method starts with the preparation of 3-ethoxy-3-oxopropyl acrylate, which can be synthesized through the reaction of ethyl acrylate with ethyl oxalate in the presence of a base . This intermediate is then reacted with hexanoic acid and 2,2-dimethylhydrazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrazinolysis, and purification through techniques like distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its ethoxy-oxopropyl group may participate in hydrogen bonding and other interactions that modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(3-ethoxy-3-oxopropyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate
- Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
Uniqueness
Hexanoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
96804-51-2 |
|---|---|
Formule moléculaire |
C13H26N2O3 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
ethyl 3-[dimethylamino(hexanoyl)amino]propanoate |
InChI |
InChI=1S/C13H26N2O3/c1-5-7-8-9-12(16)15(14(3)4)11-10-13(17)18-6-2/h5-11H2,1-4H3 |
Clé InChI |
AGVKSBYAWLCYIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N(CCC(=O)OCC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



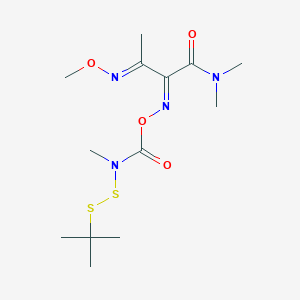
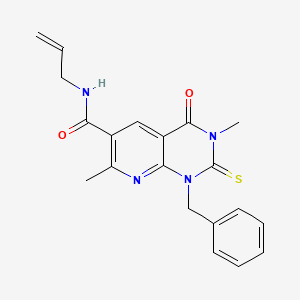
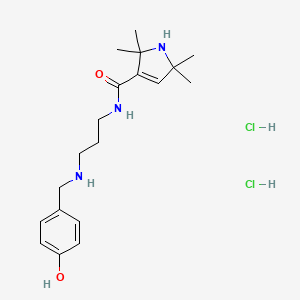
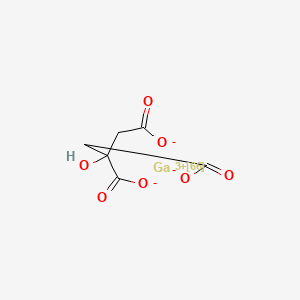
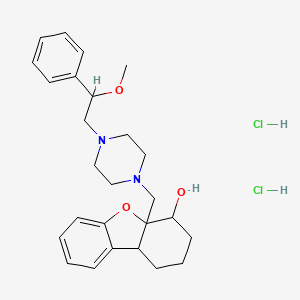
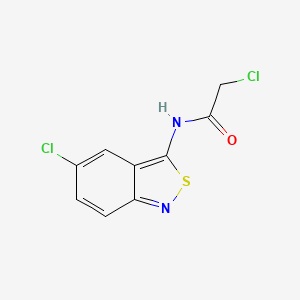
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

